(2Z)-2-(4-chlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
The compound (2Z)-2-(4-chlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione belongs to a class of thiazolo-triazine-dione derivatives characterized by fused heterocyclic cores and substituted benzylidene/benzyl groups. Its structure features:
- A 4-chlorobenzylidene group at position 2 (Z-configuration), introducing electron-withdrawing effects via the chloro substituent.
- A 3,4-dimethoxybenzyl group at position 6, contributing electron-donating methoxy groups that enhance solubility and modulate electronic properties.
While direct synthesis data for this compound are absent in the provided evidence, analogous derivatives (e.g., ) are synthesized via Knoevenagel condensation of thiazolo-triazine-dione precursors with substituted benzaldehydes, often in acetic anhydride/acetic acid with sodium acetate catalysis .
Properties
Molecular Formula |
C21H16ClN3O4S |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
(2Z)-2-[(4-chlorophenyl)methylidene]-6-[(3,4-dimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C21H16ClN3O4S/c1-28-16-8-5-13(10-17(16)29-2)9-15-19(26)23-21-25(24-15)20(27)18(30-21)11-12-3-6-14(22)7-4-12/h3-8,10-11H,9H2,1-2H3/b18-11- |
InChI Key |
MFYKRDWHNMVKIS-WQRHYEAKSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(C=C4)Cl)/SC3=NC2=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=NC2=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-chlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves the condensation of appropriate benzylidene and benzyl derivatives with thiazolo[3,2-b][1,2,4]triazine precursors. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid or acetic acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and more efficient purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, compounds like (2Z)-2-(4-chlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities. Its structure suggests it could interact with various biological targets.
Industry
In industry, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for (2Z)-2-(4-chlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Key Observations :
- Electron-Donating Groups (EDGs) : The 3,4-dimethoxybenzyl group (Position 6) increases solubility and may stabilize charge-transfer interactions, contrasting with less polar substituents like benzyl () or propoxy () .
- Steric Effects : Bulky substituents (e.g., 4-propoxy in ) may reduce conformational flexibility, whereas smaller groups (e.g., methoxy in ) retain planarity for π-π stacking .
Physicochemical Properties
Notes:
- The absence of direct melting point data for the target compound necessitates extrapolation from analogs. For example, thiazolo-triazine-dione derivatives typically exhibit high melting points (200–280°C) due to rigid cores .
- IR spectra for similar compounds show strong C=O stretches (~1700 cm⁻¹) and CN stretches (~2200 cm⁻¹), consistent with the target’s structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
